
MCLA
説明
“6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride” is a compound that can be used to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It is also useful for researching leucocyte function .
Molecular Structure Analysis
The empirical formula of this compound is C14H13N3O2 · HCl . The molecular weight is 291.73 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound is known to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It has been used to assess superoxide formation in a variety of conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .Physical and Chemical Properties Analysis
This compound is a powder that is soluble in DMSO and water . It is suitable for chemiluminescence . The luminescence test shows Emmax465 nm in 0.1 M Tris pH 8.5 after the addition of H2O2 .科学的研究の応用
スーパーオキシド検出
MCLAは、活性化された白血球やマクロファージによって生成されたスーパーオキシドを検出するために使用される、シプリディナ・ルシフェリンのアナログです . This compoundはスーパーオキシドまたは一重項酸素と反応することで、約654nmの化学発光を放出します . このことから、this compoundは酸化ストレスと活性酸素種の研究において貴重なツールとなります .
化学発光アプリケーション
This compoundがスーパーオキシドまたは一重項酸素と反応して放出される化学発光は、ルミネセンスリーダーを使用して測定できます . この特性は、酸化ストレス、活性酸素種、酸化損傷に対する細胞応答の研究など、さまざまな研究分野で活用されています .
活性酸素種(ROS)研究
This compoundは、活性酸素種(ROS)の研究分野で使用されています。this compoundは、化学的に反応性の高い酸素を含む分子であるROSの検出と測定に役立ちます。 これらの種は、酸素の正常な代謝の自然な副産物として形成され、細胞シグナル伝達と恒常性に重要な役割を果たしています .
酸化ストレス研究
This compoundは、酸化ストレスの研究分野で使用されています。 酸化ストレスは、活性酸素種の全身的な発現と、生物学的システムが反応性中間体を容易に解毒したり、生じた損傷を修復したりする能力との間の不均衡を反映しています .
生化学的ラベル付けと検出
This compoundは、生化学的ラベル付けと検出の分野で使用されています。 This compoundの化学発光特性により、特定の生化学的エンティティのラベル付けと検出に役立つプローブとなります .
薬物誘発性急性呼吸窮迫症候群(ARDS)研究
This compoundは、薬物誘発性急性呼吸窮迫症候群(ARDS)の研究に使用されてきました。 例えば、this compoundは、実験的ARDSを誘発するために薬物で処理されたラットの生体肺におけるO2-生成を観察するために使用されました .
作用機序
Target of Action
MCLA, also known as this compound hydrochloride or 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride, is a chemiluminescent probe . It primarily targets superoxide anions (O2–) and singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell injury.
Mode of Action
This compound interacts with its targets (superoxide anions and singlet oxygen) through a chemiluminescent reaction . This reaction involves the formation of an adduct between this compound and the superoxide anion, which is a reversible process . The irreversible decay of this adduct results in the emission of cold light, with a peak wavelength of approximately 465 nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the generation of chemiluminescence through the reaction with superoxide anions or singlet oxygen . This process is a sensitive means of detecting superoxide, and it is most notably used in the study of leukocyte function .
Pharmacokinetics
It is known that this compound is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the generation of chemiluminescence, which can be detected and quantified using a microplate luminometer . This provides a sensitive means of detecting superoxide anions and singlet oxygen, allowing researchers to study these reactive oxygen species in various biological contexts.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction buffer can affect the efficiency of the chemiluminescent reaction . Additionally, the presence of other reactive species or antioxidants in the environment can also influence the reaction. For example, the addition of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, can decrease the this compound signal by over 98% .
生化学分析
Biochemical Properties
MCLA hydrochloride interacts with superoxide in a reversible reaction to form an adduct . This adduct undergoes irreversible decay to produce chemiluminescence, with an apparent rate constant of approximately 105 M-1s-1 . This makes this compound hydrochloride a sensitive tool for detecting superoxide, particularly in leukocyte function studies .
Cellular Effects
This compound hydrochloride’s primary cellular effect is the detection of superoxide generated by activated leukocytes and macrophages . It is used in various cellular processes, particularly in the study of oxidative stress and reactive species .
Molecular Mechanism
The molecular mechanism of this compound hydrochloride involves its reaction with superoxide or singlet oxygen . This reaction results in the emission of chemiluminescence near 654 nm, providing a measure of superoxide presence .
Temporal Effects in Laboratory Settings
The temporal effects of this compound hydrochloride in laboratory settings are primarily related to its stability and degradation. The compound is stable for at least four years when stored at -20°C .
Metabolic Pathways
This compound hydrochloride is involved in the detection of superoxide, a byproduct of various metabolic pathways . Specific enzymes or cofactors that this compound hydrochloride interacts with are not currently known.
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZACTZQSGYANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585003 | |
| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128322-44-1 | |
| Record name | 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


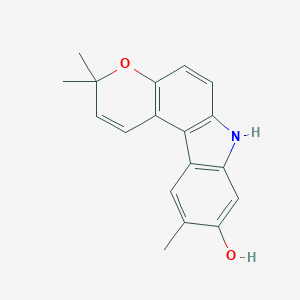


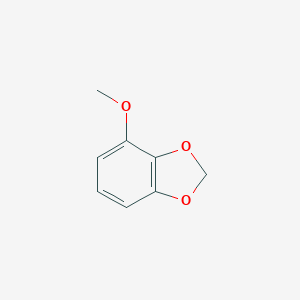
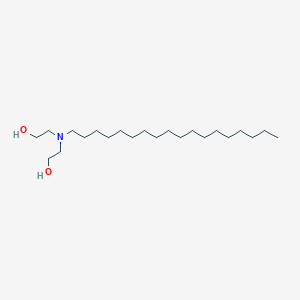
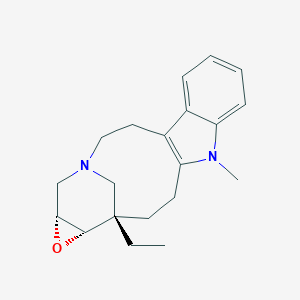



![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

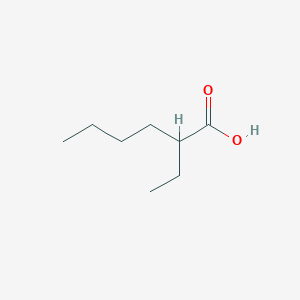
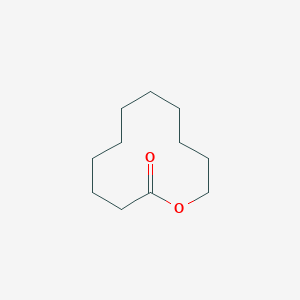
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
